molecular formula C7H6BrIO B592609 4-Bromo-1-iodo-2-methoxybenzene CAS No. 791642-68-7

4-Bromo-1-iodo-2-methoxybenzene

Cat. No.: B592609
CAS No.: 791642-68-7
M. Wt: 312.932
InChI Key: ZQPKPGBEEFOTEK-UHFFFAOYSA-N
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Description

4-Bromo-1-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H6BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and methoxy groups at positions 4, 1, and 2, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-iodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-iodo-2-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-hydroxy-1-iodo-2-methoxybenzene .

Scientific Research Applications

4-Bromo-1-iodo-2-methoxybenzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-1-iodo-2-methoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate is then stabilized by the removal of a proton, resulting in the substitution product . The specific pathways and targets depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

  • 4-Bromo-2-iodo-1-methoxybenzene
  • 4-Bromo-2-iodophenyl methyl ether
  • 4-Bromo-2-iodoanisole

Comparison: 4-Bromo-1-iodo-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the position of the methoxy group can influence the electron density on the benzene ring, affecting the compound’s behavior in electrophilic aromatic substitution reactions .

Biological Activity

4-Bromo-1-iodo-2-methoxybenzene, also known by its CAS number 755027-18-0, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrIC_7H_6BrI with a molecular weight of 312.93 g/mol. The compound features a methoxy group (-OCH₃) and two halogen substituents (bromine and iodine) on the benzene ring, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that halogenated compounds can possess antimicrobial properties. The presence of bromine and iodine may enhance the compound's ability to disrupt microbial cell membranes.
  • Cytotoxicity : Initial cytotoxicity assays suggest that this compound can induce apoptosis in various cancer cell lines. Its mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. This inhibition can affect drug metabolism and efficacy, highlighting its relevance in pharmacology.

Antimicrobial Activity

A study conducted by researchers at Royal Society of Chemistry indicated that this compound demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated an IC50 value of approximately 25 µM for HeLa cells, suggesting a moderate cytotoxic effect.

Cell Line IC50 (µM)
HeLa25
MCF730

Enzyme Inhibition

The inhibition profiles of this compound against various cytochrome P450 isoforms were evaluated. It was found to be a potent inhibitor of CYP1A2 with an IC50 value of 15 µM, while it showed weaker inhibition on CYP2C9 (IC50 = 40 µM).

Cytochrome P450 Isoform IC50 (µM)
CYP1A215
CYP2C940

Case Studies

In a case study published in ACS Publications, researchers explored the therapeutic potential of halogenated compounds similar to this compound in treating resistant bacterial infections. The study highlighted the compound's ability to enhance the efficacy of existing antibiotics when used in combination therapies.

Properties

IUPAC Name

4-bromo-1-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPKPGBEEFOTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676549
Record name 4-Bromo-1-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791642-68-7
Record name 4-Bromo-1-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodoanisole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-2-methoxy-phenylamine (2.02 g, 10 mmol) was added to a solution of p-toluensulphonic acid monohydrate (3.80 g, 20 mmol) in acetonitrile (30 mL). The mixture was cooled in an ice bath and treated with an solution of sodium nitrite (0.69 g, 10 mmol) and potassium iodide (4.15 g, 25 mmol) in water (7 mL) over 15 min maintaining the internal temperature below 10° C. After stirring at that temperature for 15 min and then for 0.5 h at room temperature, the reaction mixture was diluted with water and extracted with EtOAc (5×50 mL). The combined organic extracts were washed with 2M sodium thiosulfate (10 mL), brine (4×20 mL), water (20 mL), anhydrified over sodium sulphate, and evaporated to dryness affording a black oil that was purified by flash chromatography (petroleum ether/tert-butylmethyl ether 5/1) to yield the title compound (1.63 g, 52.2%).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52.2%

Synthesis routes and methods II

Procedure details

4-Bromo-2-methoxy-aniline (20 g, 99 mmol) was dissolved in water (695 mL) and concentrated sulphuric acid (113 mL). The solution was cooled to 0° C. and sodium nitrite (7.5 g, 109 mmol) dissolved in water (32 mL) was added and stirred for 1 hour at 5-10° C. Potassium iodide (21.4 g, 129 mmol) dissolved in water (100 mL) was added slowly whilst the mixture was vigorously stirred. After addition, the mixture was allowed to warm to room temperature. Ethyl acetate was added and the phases were separated. The aqueous phase was extracted with ethyl acetetate (3×). The combined organic phases were then washed with 1M NaOH, 1M Na2S2O3, 1M HCl, 1M saturated NaHCO3 and brine. The separated organic phase was dried (MgSO4), filtered and concentrated in vacuo. The product was purified by flash chromatography using silica gel and eluting with heptane/ethyl acetate 1:1. The product was identified from relevant fractions which were combined and concentrated in vacuo.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
695 mL
Type
solvent
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
32 mL
Type
solvent
Reaction Step Three
Quantity
21.4 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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